molecular formula C18H18ClFN2O8S B2647401 2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351614-37-3

2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No.: B2647401
CAS No.: 1351614-37-3
M. Wt: 476.86
InChI Key: PBPWVPXZVHTAHF-UHFFFAOYSA-N
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Description

2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a furan ring, and a sulfonyl group attached to a chlorofluorophenyl moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonyl piperazine intermediate.

    Coupling with Furan Derivative: The intermediate is then reacted with 2-furoyl chloride in the presence of a base to form the final product.

    Oxalate Salt Formation: The final step involves the conversion of the product into its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.

    Purification: Using techniques such as recrystallization, chromatography, and filtration to obtain the pure compound.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorofluorophenyl moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter gene expression to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
  • 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Uniqueness

2-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4S.C2H2O4/c17-13-10-12(3-4-14(13)18)25(22,23)20-7-5-19(6-8-20)11-15(21)16-2-1-9-24-16;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPWVPXZVHTAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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